molecular formula C12H14ClNO2 B2983813 (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone CAS No. 866157-29-1

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone

Cat. No.: B2983813
CAS No.: 866157-29-1
M. Wt: 239.7
InChI Key: WHCLWNFYRNVSMP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.69806 g/mol This compound features a 4-chlorophenyl group and a 4,4-dimethyl-1,3-oxazolan-3-yl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)7-16-8-14(12)11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCLWNFYRNVSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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